

AZ-2 patent and intellectual property information

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Compound of Interest

Compound Name: AZ-2

Cat. No.: B605723

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An in-depth analysis of the intellectual property surrounding "**AZ-2**" reveals a complex landscape with the designation referring to distinct molecular entities across different research and development areas. To provide a precise and valuable technical guide, it is crucial to distinguish between these entities. The most prominent references pertain to **AZ-2** as a P2X7 receptor antagonist and Antizyme 2 (AZ2), a protein involved in polyamine regulation. This guide will address both, presenting the available technical information, experimental data, and associated signaling pathways in a structured format for researchers, scientists, and drug development professionals.

Part 1: AZ-2 as a P2X7 Receptor Antagonist

Initial research identifies AZ-1 and **AZ-2** as antagonists of the P2X7 receptor, which have demonstrated the ability to enhance ABCA1 activity and increase cholesterol efflux.^[1] This mechanism holds potential therapeutic implications, particularly in conditions like Alzheimer's disease where cholesterol metabolism and amyloid-beta clearance are critical factors.

Quantitative Data Summary

Compound	Target	Action	Effect on ABCA1 Activity	Impact on Cholesterol Efflux
AZ-2	P2X7 Receptor	Antagonist	Enhancement	Significantly Increased ^[1]

Experimental Protocols

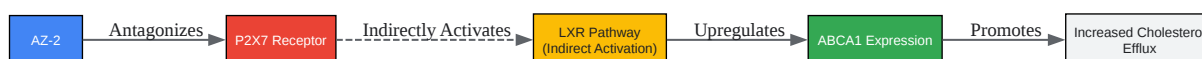
A key experiment to determine the antagonist activity of **AZ-2** involves measuring the concentration-dependent inhibition of Bz-ATP evoked responses in HEK293 cells that are engineered to stably overexpress the full-length human P2X7 receptor.[1]

Methodology: Concentration-Dependent Inhibition Assay

- Cell Culture: Maintain HEK293 cells stably overexpressing the human P2X7 receptor in appropriate culture conditions.
- Compound Preparation: Prepare a series of concentrations of the **AZ-2** compound.
- Assay Procedure:
 - Plate the HEK293-P2X7 cells in a suitable format (e.g., 96-well plate).
 - Pre-incubate the cells with varying concentrations of **AZ-2**.
 - Stimulate the cells with a fixed concentration of the P2X7 receptor agonist, Bz-ATP (e.g., 100 μ M).[1]
 - Measure the cellular response, typically by monitoring intracellular calcium mobilization using a fluorescent calcium indicator.
- Data Analysis: Plot the percentage of inhibition of the Bz-ATP evoked response against the concentration of **AZ-2** to determine the IC50 value. The provided data indicates a mean and standard deviation from 5 cells were used for the graph.[1]

Signaling Pathway

The antagonism of the P2X7 receptor by **AZ-2** indirectly activates the Liver X Receptor (LXR) signaling pathway, which in turn upregulates the expression of ABCA1.[1] This leads to increased ApoE lipidation, a process that can improve cognitive ability and reduce amyloid load.[1]



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Signaling pathway of **AZ-2** as a P2X7 receptor antagonist.

Part 2: Antizyme 2 (AZ2)

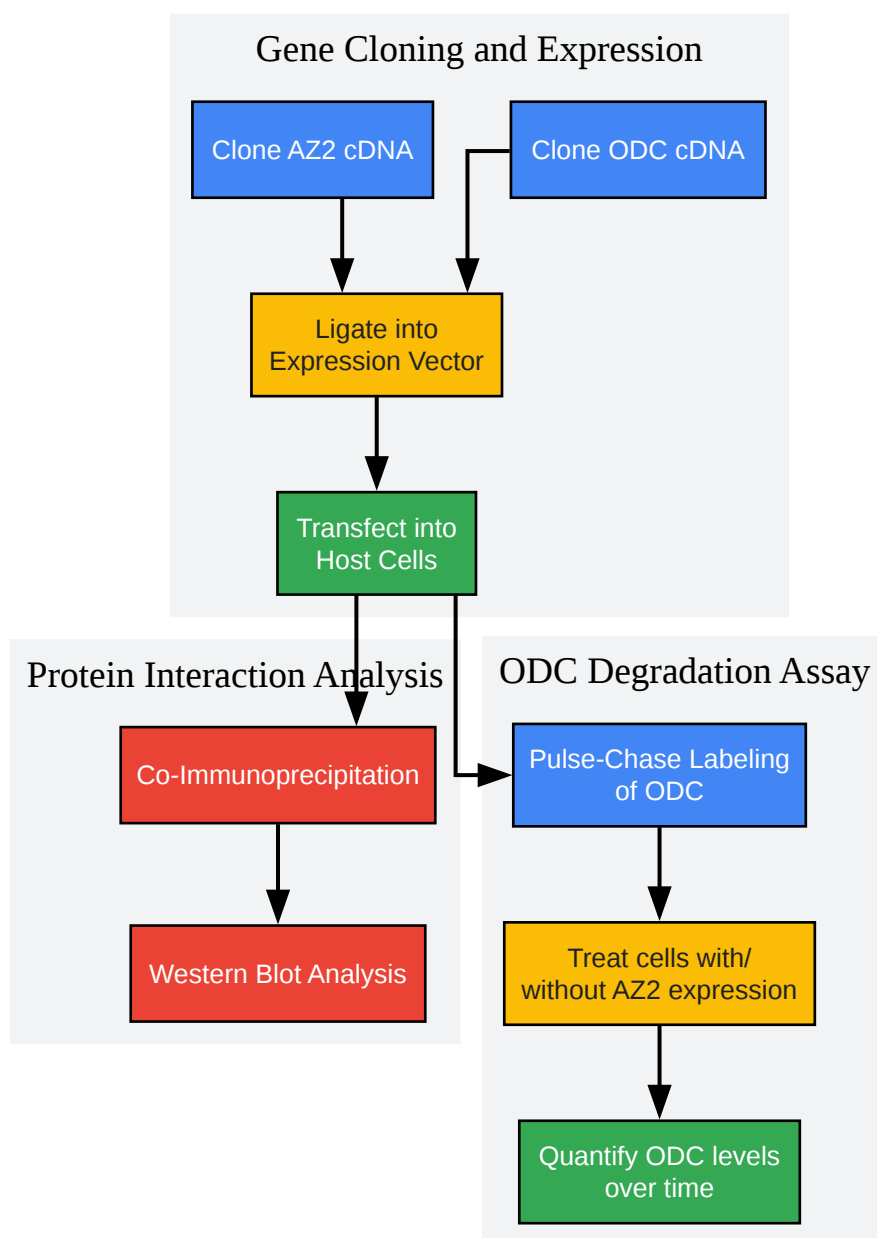
Antizyme 2 (AZ2), also known as ornithine decarboxylase antizyme 2 (OAZ2), is a protein that plays a crucial role in the negative regulation of cellular polyamine synthesis and uptake.[2] It functions by binding to and inactivating ornithine decarboxylase (ODC), targeting it for degradation.[2]

Key Characteristics

- Function: Negative regulator of polyamine synthesis.[2]
- Mechanism: Binds to and inactivates ornithine decarboxylase (ODC), targeting it for degradation.[2]
- Tissue Distribution: Broad tissue distribution, similar to Antizyme 1 (AZ1).[2]
- Genetics: The human and mouse AZ2 protein sequences are highly conserved, differing by only one amino acid.[2]
- Isoforms: An isoform of AZ2 is produced through ribosomal frameshifting.[2]

Experimental Workflow: Investigating AZ2 Function

A typical workflow to investigate the function of AZ2 and its interaction with ODC would involve several molecular biology techniques.



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References

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